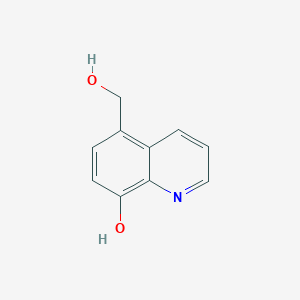

5-(Hydroxymethyl)quinolin-8-ol

Overview

Description

5-(Hydroxymethyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a versatile scaffold in medicinal chemistry due to its metal chelating properties and biological activities. The hydroxymethyl group at the 5-position introduces additional functionality that can be exploited in synthetic chemistry for the generation of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 8-hydroxyquinoline, such as 5-(Hydroxymethyl)quinolin-8-ol, often involves the functionalization of the quinoline nucleus. For instance, the synthesis of 6-substituted 5-hydroxy-4-aryl-1H-quinolin-2-ones, which are structurally related to 5-(Hydroxymethyl)quinolin-8-ol, has been achieved through a series of reactions including Wittig olefination, Heck-Matsuda arylation, and Fe(0)-mediated reductive cyclization . Similarly, the synthesis of 5-substituted 8-quinolinol derivatives has been reported through the interaction of 5-acetyl-8-quinolinol with diethylmalonate under basic conditions, followed by further reactions to yield various heterocyclic derivatives .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives can be confirmed by various spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, a novel derivative of 8-hydroxyquinoline was characterized using these techniques, which provided detailed information about the molecular conformation and the arrangement of substituents around the quinoline nucleus .

Chemical Reactions Analysis

8-Hydroxyquinoline and its derivatives participate in a variety of chemical reactions due to the presence of reactive sites on the molecule. These reactions include cyclocondensation to form thiazolidinones , Knoevenagel condensation followed by Michael addition , and photochemical reactions to generate pyranoquinolinones . The hydroxymethyl group in 5-(Hydroxymethyl)quinolin-8-ol can serve as a versatile handle for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Hydroxymethyl)quinolin-8-ol derivatives are influenced by the substituents on the quinoline ring. These properties include solubility, melting point, and the ability to form intermolecular hydrogen bonds, which can affect the compound's biological activity and its interaction with biological targets. For instance, the crystal structure of a hydroxybenzo[f]quinoxalin-6(5H)-one derivative revealed the presence of intermolecular hydrogen bonds, which could be indicative of similar properties in 5-(Hydroxymethyl)quinolin-8-ol derivatives .

Scientific Research Applications

1. Anti-Corrosion Applications

5-(Hydroxymethyl)quinolin-8-ol and its derivatives have shown significant potential in anti-corrosion applications. For instance, derivatives such as 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol and 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol have demonstrated effectiveness as cathodic inhibitors for mild steel in acidic mediums. These compounds exhibit high efficiency in protecting metal surfaces from corrosion, with some reaching efficiencies up to 90% (Douche et al., 2020). Additionally, 5-N-((alkylamino)methyl)quinolin-8-ol analogs like ABMQ and HAMQ have been synthesized and shown to act as good corrosion inhibitors for C40E steel in sulfuric acid (El Faydy et al., 2021).

2. Photoluminescence and Fluorescence Applications

8-Hydroxyquinoline derivatives have been explored for their photoluminescence and fluorescence properties. Studies have found that the luminescence wavelength of certain 8-hydroxyquinoline derivatives, such as those synthesized by Ouyang et al., shifts to red compared to 8-hydroxyquinoline. This property makes them potential candidates for use in photoluminescence applications (Ouyang et al., 2007).

3. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 8-hydroxyquinoline derivatives. For example, a study conducted by Sahoo et al. synthesized novel Cu(II), Co(II), and Ni(II) complexes of 8-hydroxyquinolineazo analogues and found that they exhibited significant antimicrobial activity, particularly against a range of bacteria (Sahoo et al., 2017).

properties

IUPAC Name |

5-(hydroxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-5,12-13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNACESDSSHENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350220 | |

| Record name | 5-(Hydroxymethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)quinolin-8-ol | |

CAS RN |

4053-44-5 | |

| Record name | 5-(Hydroxymethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)